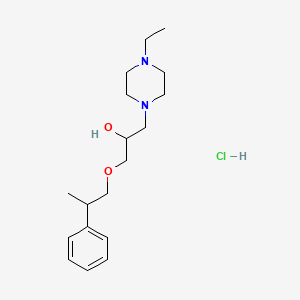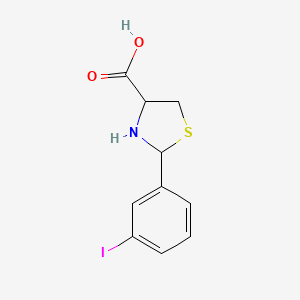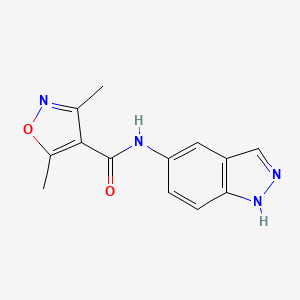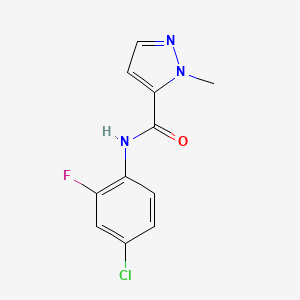
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a non-selective antagonist of both CB1 and CB2 receptors and has been used in scientific research to understand the role of the endocannabinoid system in various physiological processes.
Mécanisme D'action
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride acts as a competitive antagonist at both CB1 and CB2 receptors. It binds to the receptors and prevents the binding of endocannabinoids, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride is its ability to selectively block the effects of endocannabinoids on CB1 and CB2 receptors. This allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is that it is a non-selective antagonist, meaning that it may also block the effects of other compounds that bind to CB1 and CB2 receptors.
Orientations Futures
There are several future directions for the use of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride in scientific research. One potential direction is the investigation of its role in the treatment of obesity and metabolic disorders. Another potential direction is the investigation of its role in the treatment of anxiety disorders and addiction. Additionally, further research is needed to understand the potential limitations of this compound and to develop more selective antagonists for CB1 and CB2 receptors.
Méthodes De Synthèse
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride involves several steps, including the reaction of 4-ethylpiperazine with 2-bromoethylphenyl ether, and then the reaction of the resulting compound with 2-chloropropanol. The final product is obtained by reacting this intermediate with hydrochloric acid.
Applications De Recherche Scientifique
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride has been extensively used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been shown to be effective in blocking the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, on CB1 and CB2 receptors. This has led to its use in studies investigating the role of the endocannabinoid system in pain, anxiety, addiction, and other conditions.
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-19-9-11-20(12-10-19)13-18(21)15-22-14-16(2)17-7-5-4-6-8-17;/h4-8,16,18,21H,3,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHFUPQJLMXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC(C)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![methyl (5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5467967.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5467990.png)
![N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide](/img/structure/B5467993.png)

![N-[2-(3-methylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5467997.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B5468007.png)
![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)

![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5468034.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5468064.png)